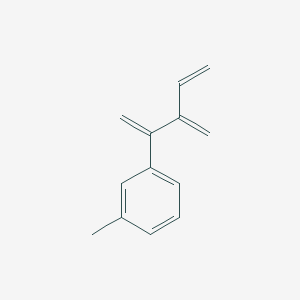
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is an organic compound with the molecular formula C12H12 It is a derivative of benzene, featuring a methyl group and a 3-methylidenepenta-1,4-dien-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene derivatives with 3-methylidenepenta-1,4-diene. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines or alcohols (for nucleophilic substitution) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene involves its interaction with molecular targets through its functional groups. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Vinyl-1,3-butadiene
- 3-Methylen-1,4-pentadiene
- 3-methylene-1,4-pentadiene
- 2-methylene-1,4-pentadiene
- 1,4-Pentadiene,3-methylene
Uniqueness
1-Methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylidenepenta-1,4-dien-2-yl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
551942-49-5 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-methyl-3-(3-methylidenepenta-1,4-dien-2-yl)benzene |
InChI |
InChI=1S/C13H14/c1-5-11(3)12(4)13-8-6-7-10(2)9-13/h5-9H,1,3-4H2,2H3 |
InChI Key |
UBGHTNUWOILRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C(=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
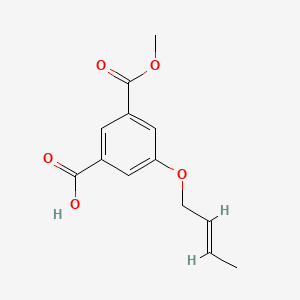
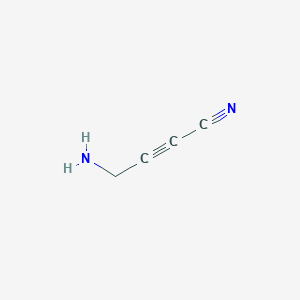

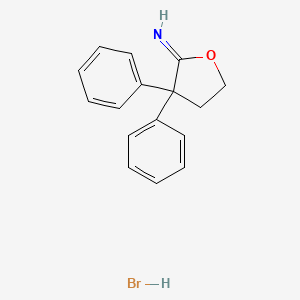
![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
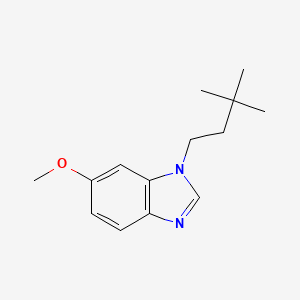
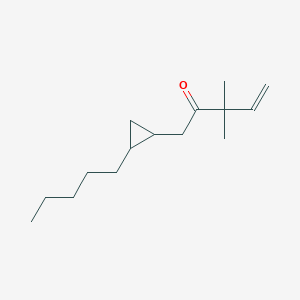
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
![5-[(2-Hydroxyethyl)amino]-N,N-dimethylfuran-2-carboxamide](/img/structure/B14218744.png)
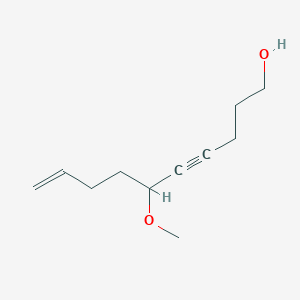
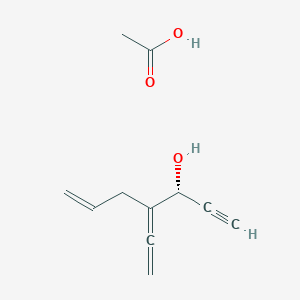
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
